molecular formula C21H30N2O2 B3804365 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3804365
M. Wt: 342.5 g/mol
InChI Key: YROGZGADZZWSTP-UHFFFAOYSA-N
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Description

2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a cyclopentyloxyphenyl group and a diazaspirodecane core. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved using palladium-catalyzed aminocarbonylation reactions, which are known for their efficiency in forming spirocyclic structures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of high-throughput screening methods to identify the most effective catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways.

    Industry: Its physical properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure might allow for unique binding interactions, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one apart from similar compounds is its specific arrangement of functional groups and the presence of the cyclopentyloxyphenyl moiety. This unique structure could confer distinct biological activities and physical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-22-13-6-11-21(20(22)24)12-14-23(16-21)15-17-7-2-5-10-19(17)25-18-8-3-4-9-18/h2,5,7,10,18H,3-4,6,8-9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROGZGADZZWSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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2-[(2-Cyclopentyloxyphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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